[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester
Description
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is a thiazole derivative with a 4-chlorobenzoyl amide group at the 2-position and an ethyl ester at the acetic acid moiety. Its molecular formula is C₁₄H₁₃ClN₂O₃S, and it serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting metabolic disorders like type II diabetes . The compound’s structure combines a thiazole core (known for bioactivity) with a lipophilic 4-chlorobenzoyl group, enhancing membrane permeability and target binding .
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBWBPIAMOOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester typically involves the condensation of 4-chlorobenzoyl chloride with thiazole-4-yl-acetic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the benzoylamino moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and benzoylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
4-Bromo-benzoylamino Analog
- Structure: [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester (C₁₄H₁₃BrN₂O₃S).
- Comparison: Replacing chlorine with bromine increases molecular weight (296.73 → 341.23 g/mol) and polarizability.
2,5-Dichlorobenzenesulfonyl Analog
- Structure: Ethyl [2-(2,5-dichloro-benzenesulfonylamino)-thiazol-4-yl]-acetate (C₁₃H₁₂Cl₂N₂O₄S₂).
- Comparison: The sulfonamide group (-SO₂NH-) replaces the benzoylamino (-CONH-) moiety. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~17), affecting solubility and hydrogen-bonding capacity. The dichloro substitution adds steric hindrance, possibly reducing metabolic oxidation .
Modifications to the Acetic Acid Moiety
Methoxyimino Derivatives
- Example: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.
- Comparison: The methoxyimino group (-N-OCH₃) introduces a planar oxime structure, which can chelate metal ions or form hydrogen bonds. This modification is critical in cephalosporin antibiotics (e.g., ceftriaxone) for β-lactamase resistance .
Glyoxylate Derivatives
Aryl Group Replacements
Pyridin-4-yl Analog
- Structure : (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester.
- Comparison : The pyridine ring introduces a basic nitrogen, improving water solubility. Pyridine-containing thiazoles often show enhanced binding to kinase targets (e.g., glucokinase) due to π-π stacking interactions .
4-Methoxyphenyl Analog
- Structure : Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.
- However, it may reduce metabolic stability compared to the electron-withdrawing chloro group .
Table 1: Key Properties of Selected Analogs
Biological Activity
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester (CAS No. 329699-54-9) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following molecular formula: C14H13ClN2O3S, with a molecular weight of approximately 324.783 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against a range of bacterial strains. The presence of the chloro-benzoyl moiety in this compound is hypothesized to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented extensively. For instance, compounds structurally similar to [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester have shown promising results in reducing inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antitumor Activity
Recent studies have investigated the antitumor properties of thiazole derivatives. In vitro assays have shown that [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was observed with an IC50 value indicating moderate potency against specific cancer types.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives, including [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | P. aeruginosa | 30 µg/mL |
Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, the compound was administered at doses of 100 mg/kg and 200 mg/kg. Results showed a significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory properties.
| Treatment | Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Standard (Ibuprofen) | 10 | 75 |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | 100 | 60 |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | 200 | 80 |
The biological activity of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Its structural components may facilitate interactions with bacterial membranes.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
